molecular formula C22H21BrF3N3 B3033493 1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine CAS No. 1031206-96-8

1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine

Cat. No. B3033493
CAS RN: 1031206-96-8
M. Wt: 464.3 g/mol
InChI Key: ROWJSGLEIXVSFJ-UHFFFAOYSA-N
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Description

Synthesis and Characterization

The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed using a regioselective synthesis approach. The process involved converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with various N-mono-substituted hydrazines to yield the target compounds . Additionally, a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, was reported. This process included nucleophilic aromatic substitution, hydrogenation, and iodination steps, which were optimized for scale-up .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, novel heterocyclic compounds synthesized in one study were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation . In another study, the molecular structure of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine was described, with the reduced pyridine ring adopting a screw-boat conformation and molecules linked by pairs of symmetry-related C-H...pi(arene) hydrogen bonds into cyclic centrosymmetric dimers .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives has been investigated through various reactions. A one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans was achieved via a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile . Similarly, a single-stage synthesis of 1'-substituted 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles was developed using a three-component condensation of substituted piperidin-4-ones, malononitrile, and pyrazolin-5-ones, with electrochemical synthesis proving more regioselective .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been characterized through physicochemical studies. For instance, the electronic spectra of Nd(III) complexes of 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone were studied to investigate the phenomenon of hypersensitivity with respect to the coordination environment and solvent medium . The study of molecular aggregation in 3-(4-nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine revealed a chain of rings built from N-H...N and C-H...pi(pyridine) hydrogen bonds, forming a molecular ladder along with weak C-H...O hydrogen bonds linking the chains into sheets .

Scientific Research Applications

Aurora Kinase Inhibition

1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine has been identified for its potential in inhibiting Aurora kinases. Aurora kinases are crucial for cell division, and their inhibition can be significant in cancer treatment. Such compounds may prove useful in developing new cancer therapies (ロバート ヘンリー, ジェームズ, 2006).

Glycine Transporter 1 Inhibition

Compounds structurally related to 1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine have shown effectiveness as GlyT1 inhibitors. Glycine Transporter 1 (GlyT1) inhibitors are crucial in addressing central nervous system disorders, offering a pathway for developing treatments for conditions such as schizophrenia and cognitive impairment (Shuji Yamamoto et al., 2016).

Synthesis and Molecular Structure Analysis

The compound has been involved in the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds' molecular structures, studied via X-ray crystallography and DFT calculations, suggest potential applications in various chemical and pharmaceutical contexts (Ihab Shawish et al., 2021).

Radioligand Development

This compound and its derivatives have been explored for developing radioligands, specifically for PET imaging of cerebral cannabinoid receptors. These developments are crucial in advancing neuroscientific research and understanding neurodegenerative diseases (H. Fan et al., 2006).

Anticancer Activity

Derivatives of this compound have been synthesized and tested for in-vitro anticancer activity against various human cancer cell lines. Some analogs have shown significant activity, offering a basis for developing potent anti-cancer agents (Aladdin M. Srour et al., 2018).

Future Directions

The potential applications and future directions for this compound would depend on its specific physical, chemical, and biological properties. It could potentially be of interest in the field of medicinal chemistry, given the biological activity associated with some of its functional groups .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrF3N3/c23-19-6-4-15(5-7-19)14-29-10-8-16(9-11-29)20-13-21(28-27-20)17-2-1-3-18(12-17)22(24,25)26/h1-7,12-13,16H,8-11,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWJSGLEIXVSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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